(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid

Medicinal Chemistry Peptidomimetic Design Chemical Synthesis

Select this specific building block for your peptide mimetic program. The 4-Boc-amino regioisomer ensures the deprotected amine projects from the piperidine 4-position along a vector distinct from the 3-isomer—critical for maintaining intended turn geometry. The Boc group is orthogonally stable during carboxylate activation, enabling sequential coupling without oligomerization. The p-tolyl substituent contributes a precise lipophilicity increment (~0.5 LogP vs. phenyl) for systematic LipE optimization while preserving TPSA. Available from multiple independent vendors at ≥95% purity with non-hazardous storage at 2–8°C, this compound secures your supply chain and simplifies logistics.

Molecular Formula C19H28N2O4
Molecular Weight 348.4 g/mol
CAS No. 885275-57-0
Cat. No. B3293398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid
CAS885275-57-0
Molecular FormulaC19H28N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(=O)O)N2CCC(CC2)NC(=O)OC(C)(C)C
InChIInChI=1S/C19H28N2O4/c1-13-5-7-14(8-6-13)16(17(22)23)21-11-9-15(10-12-21)20-18(24)25-19(2,3)4/h5-8,15-16H,9-12H2,1-4H3,(H,20,24)(H,22,23)
InChIKeyQTTIAGDPSVQPJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid (CAS 885275-57-0) | Boc-Protected Piperidine Building Block for Medicinal Chemistry Procurement


(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid (CAS 885275-57-0) is a synthetically derivatized amino acid analog incorporating a tert‑butoxycarbonyl (Boc)-protected 4‑aminopiperidine linked to a p‑tolyl acetic acid moiety . The compound belongs to a class of Boc‑protected piperidinyl acetic acids widely employed as conformationally constrained intermediates in peptide mimetic design and small‑molecule inhibitor synthesis . Its molecular formula is C₁₉H₂₈N₂O₄ with a molecular weight of 348.44 g/mol , and it is commercially available at purities ranging from 95% to 98% . The Boc group provides orthogonal protection that enables selective deprotection under acidic conditions while preserving the piperidine nitrogen for subsequent coupling or derivatization reactions .

(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid: Why Structural Nuances Render Generic Substitution Inadvisable


Superficially similar Boc‑piperidinyl acetic acids are not interchangeable building blocks because the regiochemistry of the Boc‑amino substituent (4‑position vs. 3‑position) alters the three‑dimensional vector of the amine after deprotection, directly impacting the geometry of the resulting amide bond or pharmacophore orientation [1]. Additionally, the p‑tolyl aromatic moiety contributes a specific hydrophobic footprint (calculated LogP ≈ 3.44) and polar surface area (PSA ≈ 78.9 Ų) that differ measurably from unsubstituted phenyl, heteroaryl, or furan‑2‑yl analogs . The presence of the Boc protecting group is not a universal constant either; the unprotected 2‑(piperidin‑1‑yl)‑2‑(p‑tolyl)acetic acid lacks the orthogonal synthetic handle required for sequential coupling strategies where the piperidine amine must remain masked during carboxylate activation . These quantifiable differences in stereoelectronic environment, lipophilicity, and protecting group strategy mean that substituting an in‑class analog without rigorous re‑optimization risks altering target binding, synthetic efficiency, or downstream purification profiles .

(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid: Quantitative Differentiation Evidence for Procurement Decision‑Making


Regiochemical Differentiation: 4‑Position Boc‑Amino vs. 3‑Position Isomer Impacts Synthetic Vector

The 4‑Boc‑amino regioisomer (CAS 885275‑57‑0) places the protected amine at the para position of the piperidine ring relative to the acetic acid linkage, whereas the 3‑Boc‑amino isomer (CAS 885276‑43‑7) positions the amine at the meta position [1]. This geometric difference alters the trajectory of the free amine after Boc deprotection: the 4‑substituted piperidine projects the amine along an equatorial or axial vector (depending on ring conformation), while the 3‑substituted analog introduces a distinct angular offset . In peptidomimetic scaffolds where precise amine orientation dictates amide bond geometry or hydrogen‑bonding networks, this regiochemical difference is non‑trivial .

Medicinal Chemistry Peptidomimetic Design Chemical Synthesis

Lipophilicity and Polarity Profile: p‑Tolyl vs. Unsubstituted Phenyl Acetic Acid Analogs

The p‑tolyl (4‑methylphenyl) moiety confers a calculated LogP of approximately 3.44 and a topological polar surface area (TPSA) of 78.87 Ų . In contrast, the unsubstituted phenyl analog (CAS 299203‑94‑4, 2‑(4‑Boc‑amino‑piperidin‑1‑yl)‑2‑phenylacetic acid) exhibits a lower computed LogP (estimated ~2.9) due to the absence of the methyl group . The p‑tolyl methyl group increases lipophilicity by approximately 0.5 LogP units while minimally affecting PSA, thereby altering the balance between hydrophobic and polar interactions . This shift may influence membrane permeability, plasma protein binding, or off‑target promiscuity in a biological context .

Drug Design ADME Prediction Physical Chemistry

Protecting Group Strategy: Boc‑Protected Amine vs. Unprotected Piperidine Acetic Acid

The Boc (tert‑butoxycarbonyl) group on the 4‑aminopiperidine moiety provides orthogonal protection that remains stable under basic and nucleophilic conditions but is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) . In contrast, the unprotected 2‑(piperidin‑1‑yl)‑2‑(p‑tolyl)acetic acid (CAS not specified; generic scaffold) contains a free secondary amine that would compete with carboxylic acid activation during amide bond formation, leading to uncontrolled polymerization or side‑product formation . The target compound therefore enables a sequential deprotection‑coupling strategy: first functionalize the acetic acid carboxylate while the Boc‑amine remains inert, then deprotect to reveal the piperidine amine for a second coupling step . This orthogonal handle is absent in unprotected analogs and in analogs protected with alternative groups (e.g., Fmoc) that require different cleavage conditions .

Synthetic Chemistry Peptide Synthesis Process Development

Commercial Purity and Quality Specification: Documented 95–98% Purity with Batch‑Level Variability

Commercially available batches of (4‑Boc‑amino‑piperidin‑1‑yl)‑p‑tolyl‑acetic acid are offered at specified purities of 95% , 96% , and 98% depending on the supplier. The 3‑position regioisomer (CAS 885276‑43‑7) is similarly offered at ≥95% purity [1], indicating comparable commercial quality standards. However, the target compound is available from multiple vendors with documented storage conditions (sealed dry at 2‑8°C) and shipping classifications (non‑hazardous for ground transport) that facilitate procurement logistics . The existence of multiple purity grades allows researchers to select the appropriate specification for their application, balancing cost against sensitivity to trace impurities .

Chemical Procurement Quality Control Analytical Chemistry

(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid: Recommended Research and Industrial Application Scenarios Based on Differential Evidence


Peptidomimetic Scaffold Construction Requiring Precise Amine Vector Control

In peptidomimetic design, the three‑dimensional presentation of amine functionalities determines amide bond geometry and hydrogen‑bonding complementarity to biological targets . The 4‑Boc‑amino regioisomer (CAS 885275‑57‑0) projects the deprotected amine from the piperidine 4‑position along a vector that is distinct from the 3‑position isomer (CAS 885276‑43‑7) [1]. Researchers constructing conformationally constrained peptide mimetics where the piperidine ring serves as a turn‑inducing or extended scaffold should prioritize the 4‑substituted derivative to maintain the intended spatial orientation of the amine nucleophile . Substituting the 3‑position isomer would alter the amine trajectory and may disrupt key interactions with the target protein.

Sequential Coupling Strategies Requiring Orthogonal Amine Protection

Multi‑step synthetic routes that involve sequential functionalization of the carboxylic acid followed by amine deprotection and a second coupling step require an orthogonal protecting group . The Boc group on (4‑Boc‑amino‑piperidin‑1‑yl)‑p‑tolyl‑acetic acid remains stable under carboxylate activation conditions (e.g., carbodiimide coupling) but is readily removed with TFA or HCl [1]. This allows researchers to first elaborate the p‑tolyl acetic acid moiety via amide or ester bond formation, then liberate the piperidine amine for a subsequent reaction . Unprotected piperidine acetic acid analogs cannot support this strategy and would lead to uncontrolled oligomerization.

Lead Optimization Campaigns Targeting a Specific Lipophilic Efficiency (LipE) Window

The p‑tolyl substituent confers a calculated LogP of approximately 3.44 and a TPSA of 78.87 Ų, positioning this building block within a defined lipophilicity‑polarity space . For drug discovery programs optimizing lipophilic efficiency (LipE = pIC₅₀ − LogP), this compound offers a lipophilicity increment of approximately 0.5 LogP units relative to the unsubstituted phenyl analog [1]. Researchers can incorporate this building block into lead series to fine‑tune LogP while maintaining a constant polar surface area, enabling systematic exploration of the LipE landscape without introducing additional hydrogen‑bond donors or acceptors .

Supply Chain Diversification for Critical Pharmaceutical Intermediates

Given that (4‑Boc‑amino‑piperidin‑1‑yl)‑p‑tolyl‑acetic acid is available from multiple independent vendors at purities ranging from 95% to 98% , procurement managers can establish a diversified supply chain to mitigate single‑source risk [1]. The compound is classified as non‑hazardous for ground shipping and can be stored sealed in dry conditions at 2‑8°C, simplifying logistics and inventory management . This multi‑vendor availability contrasts with more specialized or sole‑sourced analogs, providing greater procurement flexibility for long‑term research programs.

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